![molecular formula C18H17ClN4O2 B2917323 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060247-98-4](/img/structure/B2917323.png)
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dimerization and Molecular Interaction Studies
The study of ureidopyrimidinones, including compounds similar to the one , showcases their ability to undergo strong dimerization through quadruple hydrogen bonding. Such behavior is crucial for understanding molecular self-assembly processes and designing supramolecular structures (F. H. Beijer et al., 1998). The dimerization properties of these compounds in different solvents provide insights into molecular preorganization and the dynamics of hydrogen bond formation.
Synthesis and Characterization of Novel Compounds
Research on the synthesis of cyclic urea adducts and their interaction with various halides has expanded the understanding of molecular structures and bonding characteristics (C. Aitken & M. Onyszchuk, 1985). Similarly, the creation of new heterocyclic compounds containing a sulfonamido moiety, derived from urea, has shown potential antibacterial applications, emphasizing the versatility of urea derivatives in pharmaceutical chemistry (M. E. Azab et al., 2013).
Plant Biology and Herbicidal Activity
The development of substituted phenyltetrahydropyrimidinones as new preemergence herbicides provides an example of the agricultural applications of pyrimidinone derivatives. These compounds act by inhibiting carotenoid biosynthesis, showcasing the utility of such molecules in developing new agrochemicals (P. Babczinski et al., 1995).
Advancements in Anticancer Research
The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the biomedical research applications of urea derivatives. These compounds, through their cytotoxicity against human adenocarcinoma cells, highlight the therapeutic potential of carefully designed chemical entities (R. Gaudreault et al., 1988).
Molecular Docking and Biological Activity
The exploration of urea, thiourea, sulfonamide, and carbamate derivatives for their biological activities, including antimicrobial and antioxidant properties, underscores the importance of such compounds in medicinal chemistry. Molecular docking studies further provide insights into the potential mechanisms of action, enabling the rational design of more effective molecules (M. Chandrasekhar et al., 2019).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-6-7-23-15(8-10)20-12(3)16(17(23)24)22-18(25)21-13-5-4-11(2)14(19)9-13/h4-9H,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXEUIWXVXXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2917241.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2917243.png)
![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2917244.png)

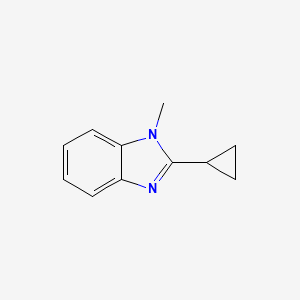

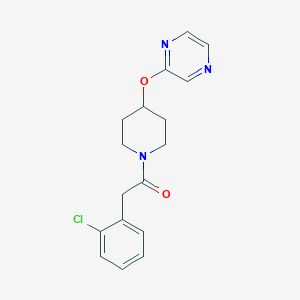
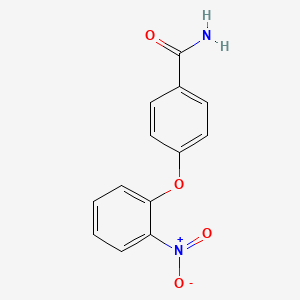
![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)
![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)
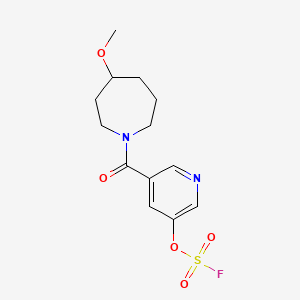
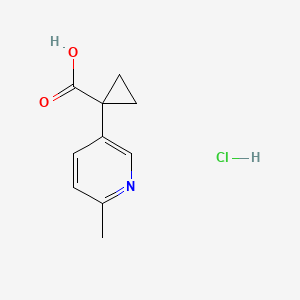
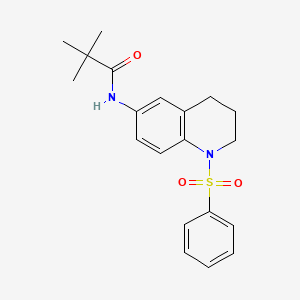
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)